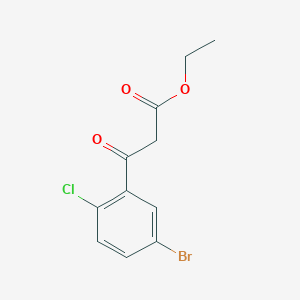

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 5-Bromo-2-chlorobenzoate” is a compound that has a molecular weight of 263.52 . It’s a related compound and might have similar properties to “Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate”.

Synthesis Analysis

There are several synthetic methods available for related compounds. For example, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran was synthesized using AlCl3 and (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone . Another method involved the use of diisopropyl azodicarboxylate and ®-THF-3-ol .

Molecular Structure Analysis

The molecular structure of a related compound, (S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, can be found on various chemical databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “Ethyl 5-Bromo-2-chlorobenzoate”, include a refractive index of n20/D 1.56 (lit.), boiling point of 288 °C (lit.), and a density of 1.55 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Alkylating Agent in Organic Synthesis

Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate and its derivatives serve as potent alkylating agents in organic synthesis, particularly useful for substituting indoles under mild conditions. These compounds, through reactions with bases, can yield electron-deficient heterodienes, which are crucial intermediates in various organic syntheses. For example, ethyl 3-bromo-2-oxopropanoate reacts with hydroxylamine hydrochloride to produce ethyl bromopyruvate oxime, a key reagent in these transformations, offering a pathway to synthesize complex organic molecules with quantitative yields and under benign conditions (Gilchrist, 2001).

Synthesis of Functionalized Organic Compounds

The compound finds applications in the synthesis of functionalized organic molecules, such as ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates. These molecules are synthesized through reactions involving ethyl cyanoacetate and carbon disulfide, showcasing the versatility of this compound derivatives in regioselective reactions that involve complex ester and nitrile groups. Such synthetic routes are foundational in medicinal chemistry and materials science, where the precise functionalization of molecules dictates their physical, chemical, and biological properties (Larionova et al., 2013).

Polymorphism Studies in Pharmaceutical Compounds

This compound derivatives also play a role in the study of polymorphism in pharmaceutical compounds. Polymorphic forms of such derivatives can exhibit distinct physical and chemical properties, impacting their bioavailability, solubility, and stability. Spectroscopic and diffractometric techniques are employed to characterize these polymorphs, aiding in the development of pharmaceutical formulations with optimized efficacy and shelf life (Vogt et al., 2013).

Dye Synthesis and Textile Applications

Additionally, derivatives of this compound are involved in the synthesis of disperse dyes for textile applications. These dyes, synthesized through coupling reactions, can be complexed with metals such as Cu, Co, and Zn to enhance their dyeing properties on polyester and nylon fabrics. Such applications underscore the importance of this compound derivatives in industrial chemistry, where they contribute to the development of dyes with excellent fastness properties and a wide range of hues (Abolude et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZORJLYCPDFHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

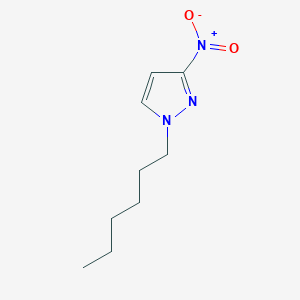

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)

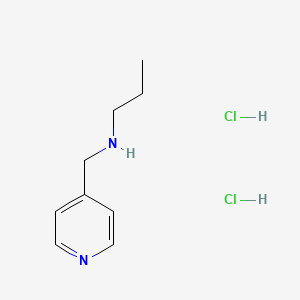

amine](/img/structure/B6362052.png)

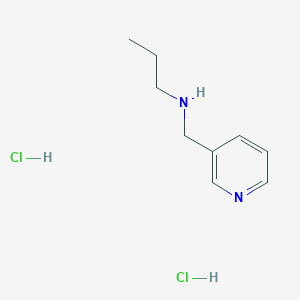

amine hydrochloride](/img/structure/B6362059.png)

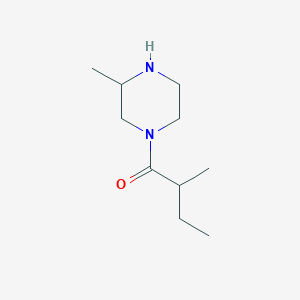

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)